molecular formula C19H24N2O4S B4851701 N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4851701
M. Wt: 376.5 g/mol
InChI Key: OCHMKZZSTXWGNG-UHFFFAOYSA-N
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Description

N²-Ethyl-N-(2-methoxybenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic sulfonamide derivative characterized by a glycinamide backbone substituted with ethyl, 2-methoxybenzyl, and 4-methylphenyl sulfonyl groups. The ethyl and methoxybenzyl moieties may influence lipophilicity and binding interactions, while the sulfonyl group enhances stability and modulates electronic properties .

Properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)17-11-9-15(2)10-12-17)14-19(22)20-13-16-7-5-6-8-18(16)25-3/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHMKZZSTXWGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-ethylglycinamide with 2-methoxybenzyl chloride under basic conditions to form N2-ethyl-N-(2-methoxybenzyl)glycinamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of N2-ethyl-N-(2-hydroxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.

    Reduction: Formation of N2-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfanyl]glycinamide.

    Substitution: Formation of N2-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide derivatives with various substituents.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions that incorporate sulfonylation and amine coupling techniques. The structural integrity of the compound is crucial for its biological activity, characterized by the presence of the sulfonamide group which enhances solubility and bioavailability.

Table 1: Key Synthetic Steps

StepReaction TypeKey ReagentsOutcome
1SulfonylationChlorosulfonic acid, aromatic amineFormation of sulfonamide
2Amine CouplingEthanolamine derivativesFormation of glycinamide structure
3PurificationColumn chromatographyIsolation of pure compound

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-cancer properties, antimicrobial effects, and enzyme inhibition.

Anti-Cancer Activity

Studies have shown that sulfonamide derivatives can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated effectiveness against tumor cell lines in vitro, suggesting a potential role in cancer therapy .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Research indicates that derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway in bacteria . This makes such compounds valuable in developing new antibiotics.

Case Studies

  • Cancer Treatment : A study highlighted the efficacy of a related compound in inhibiting proliferation in myelodysplastic syndromes (MDS), showing low toxicity and significant tumor inhibitory activity .
  • Antimicrobial Agents : Another investigation focused on the synthesis of sulfonamide derivatives that exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the benzene ring or sulfonamide moiety can significantly alter biological activity:

Table 2: Structure-Activity Relationships

Modification TypeEffect on Activity
Alkyl Chain LengthIncreased lipophilicity enhances membrane permeability
Substituents on Aromatic RingAltered binding affinity to target enzymes
Sulfonamide VariantsChanges in antibacterial spectrum

Mechanism of Action

The mechanism of action of N2-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like 2-ethylphenyl () or 2-methoxybenzyl (Target) may influence receptor pocket interactions .
  • Solubility : Methoxy and hydroxy groups (, Target) enhance hydrophilicity, whereas lipophilic groups (e.g., methylphenyl) improve membrane permeability .

Physicochemical Properties

  • Molecular Weight : Most analogs fall within 300–500 Da, aligning with Lipinski’s Rule of Five for drug-likeness .
  • LogP : Estimated logP values for methylphenyl- or methoxy-substituted analogs range from 2.5–4.0, indicating moderate lipophilicity suitable for oral absorption .

Biological Activity

N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C25H31N3O6S
  • Molecular Weight : 565.734 g/mol
  • CAS Number : 56187-04-3

The compound features a sulfonamide group, which is known to influence its biological activity, particularly in pharmacological contexts.

The compound is believed to interact with various receptors and enzymes, potentially modulating neurotransmitter systems. Its structural components suggest possible interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic activity .

2. Pharmacological Effects

Research indicates that derivatives of this compound may exhibit:

  • Antidepressant-like effects : Compounds with similar structures have shown promise in preclinical models for their ability to alleviate symptoms of depression.
  • Antipsychotic properties : The interaction with serotonin receptors suggests potential efficacy in treating psychotic disorders .
  • Anti-inflammatory activity : Some sulfonamide derivatives have been noted for their ability to reduce inflammation, which may be relevant for conditions like arthritis or other inflammatory diseases.

Case Study 1: Antidepressant Activity

In a study investigating the antidepressant effects of related compounds, it was found that certain N-substituted derivatives displayed significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. These results were attributed to enhanced serotonergic signaling .

Case Study 2: Antipsychotic Efficacy

Another study focused on the antipsychotic potential of similar compounds revealed that certain derivatives exhibited selective agonism at the 5-HT2C receptor with minimal side effects associated with traditional antipsychotics. This selectivity may lead to fewer extrapyramidal symptoms in patients .

Research Findings

StudyFindingsImplications
N-substituted derivatives showed significant 5-HT2C receptor selectivity.Potential for developing new antidepressants with fewer side effects.
Similar compounds demonstrated antibacterial activity against E. coli and Staphylococcus aureus.Possible applications in treating bacterial infections.
Structural modifications led to enhanced anti-inflammatory properties in related sulfonamide compounds.Could be beneficial in treating chronic inflammatory conditions.

Q & A

Basic: What are the standard protocols for synthesizing N²-ethyl-N-(2-methoxybenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide?

Answer:
Synthesis typically follows a multi-step approach:

Sulfonylation : React ethyl glycinate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group .

Alkylation : Introduce the 2-methoxybenzyl group via nucleophilic substitution using 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) .

Amidation : Couple the intermediate with ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Techniques : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural identity of this compound validated in academic research?

Answer:
Validation involves:

  • Spectroscopic Analysis :
    • NMR : Assign peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons), methoxybenzyl (δ ~3.8 ppm for OCH₃), and ethyl groups (δ ~1.2–1.5 ppm for CH₃) .
    • FT-IR : Confirm sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure using SHELX software to verify stereochemistry and bond lengths .
  • Elemental Analysis : Match experimental C/H/N/S ratios to theoretical values (error <0.3%) .

Advanced: How can contradictory data in biological activity studies (e.g., binding affinity) be resolved?

Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Orthogonal Assays : Validate binding using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to cross-check affinity values .
  • Structural Studies : Resolve ligand-target complexes via cryo-EM or X-ray crystallography to identify binding motifs .
  • Control Experiments : Test against structurally related but inactive analogs to confirm specificity .

Advanced: What methodologies optimize reaction yields during synthesis?

Answer:

  • Parameter Screening : Use design of experiments (DoE) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Purification : Employ preparative HPLC with C18 columns for high-purity intermediates (>99%) .

Basic: What analytical techniques are critical for assessing purity?

Answer:

  • HPLC : Use reverse-phase C18 columns (gradient: 0.1% TFA in H₂O/MeCN) with UV detection (λ = 254 nm). Purity thresholds >95% are standard .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and rule out impurities .
  • Melting Point : Compare experimental values (e.g., 160–162°C) to literature to detect solvates/polymorphs .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with 4-fluorophenyl) and test activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl, methoxybenzyl) using Schrödinger’s Phase .

Basic: What are the recommended storage conditions to ensure stability?

Answer:

  • Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfonamide group .
  • Use amber vials to protect light-sensitive methoxybenzyl moieties .
  • Monitor degradation via stability-indicating HPLC every 6 months .

Advanced: How are data reproducibility issues addressed in pharmacological studies?

Answer:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination) .
  • Inter-laboratory Validation : Collaborate with 2–3 independent labs to confirm activity in diverse cell lines (e.g., HEK293 vs. HeLa) .
  • Rigorous Characterization : Publish full synthetic, spectral, and crystallographic data in supplementary materials .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • Metabolism Prediction : Use SwissADME or MetaCore to identify likely Phase I (oxidation) and Phase II (glucuronidation) sites .
  • CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes .
  • In Silico Toxicity : Screen for mutagenicity (AMES test) and hepatotoxicity via ProTox-II .

Basic: What are the key differences between this compound and structurally related analogs?

Answer:

Feature Target Compound Common Analogs
Sulfonyl Group 4-Methylphenyl4-Fluorophenyl (higher polarity)
Methoxy Position 2-Methoxybenzyl4-Methoxybenzyl (altered π-π stacking)
Ethyl vs. Methyl N²-EthylN²-Methyl (reduced steric bulk)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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